molecular formula C22H16N6O3S B3506170 2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE

2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE

Cat. No.: B3506170
M. Wt: 444.5 g/mol
InChI Key: HFVWCLMSQCLDER-UHFFFAOYSA-N
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Description

2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE is a complex organic compound that features a combination of benzimidazole and imidazopyridine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Formation of the Imidazopyridine Moiety: This involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under basic conditions.

    Coupling Reaction: The final step involves coupling the nitrobenzimidazole with the imidazopyridine derivative using a thiolating agent like thiourea under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Coupling Reactions: The thiol group can participate in coupling reactions with various electrophiles to form new C-S bonds.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like AlCl3.

    Coupling: Thiourea or other thiolating agents under reflux conditions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

    Coupling: Formation of various thioether derivatives.

Scientific Research Applications

2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of bioactive moieties.

    Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazopyridine moiety can interact with DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as omeprazole and albendazole, known for their antimicrobial and antiulcer activities.

    Imidazopyridine Derivatives: Such as zolpidem, used as a sedative and hypnotic agent.

Uniqueness

The uniqueness of 2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components. The presence of both nitrobenzimidazole and imidazopyridine moieties provides a synergistic effect, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O3S/c29-20(13-32-22-25-16-9-8-15(28(30)31)11-18(16)26-22)23-17-7-4-10-27-12-19(24-21(17)27)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVWCLMSQCLDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-8-YL}ACETAMIDE

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